molecular formula C23H30Cl2N2O4S B11052925 5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide

5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B11052925
M. Wt: 501.5 g/mol
InChI Key: GNWVLVIVAOKUBS-UHFFFAOYSA-N
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Description

5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide is a complex organic compound that features a unique combination of adamantane, sulfonamide, dichlorobenzamide, and tetrahydrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide typically involves multiple steps:

    Formation of Adamantan-1-ylmethylamine: Adamantane is reacted with formaldehyde and ammonium chloride to form adamantan-1-ylmethylamine.

    Sulfonamide Formation: Adamantan-1-ylmethylamine is then reacted with chlorosulfonic acid to form the corresponding sulfonamide.

    Benzamide Formation: The sulfonamide is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide intermediate.

    Tetrahydrofuran Attachment: Finally, the benzamide intermediate is reacted with tetrahydro-2-furanylmethyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety.

    Reduction: Reduction reactions can occur at the dichlorobenzamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the adamantane moiety.

    Reduction: Reduced derivatives of the dichlorobenzamide moiety.

    Substitution: Substituted derivatives at the sulfonamide and benzamide moieties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, particularly as an antiviral or anticancer agent.

    Industry: Potential use in the development of advanced materials due to its unique combination of functional groups.

Mechanism of Action

The mechanism of action of 5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, potentially including enzymes and receptors, to exert its effects. The adamantane moiety may contribute to its ability to cross cell membranes, while the sulfonamide and benzamide moieties may interact with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichlorobenzamide: Similar structure but lacks the tetrahydrofuran moiety.

    5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-methylbenzamide: Similar structure but has a methyl group instead of the tetrahydrofuran moiety.

Uniqueness

The presence of the tetrahydrofuran moiety in 5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability. This unique combination of functional groups may also contribute to its specific interactions with molecular targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C23H30Cl2N2O4S

Molecular Weight

501.5 g/mol

IUPAC Name

5-(1-adamantylmethylsulfamoyl)-2,4-dichloro-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H30Cl2N2O4S/c24-19-8-20(25)21(7-18(19)22(28)26-12-17-2-1-3-31-17)32(29,30)27-13-23-9-14-4-15(10-23)6-16(5-14)11-23/h7-8,14-17,27H,1-6,9-13H2,(H,26,28)

InChI Key

GNWVLVIVAOKUBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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